(S)-2-Amino-2-(2-methoxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSACLYOIBPCJU-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908652 |

Source

|

| Record name | Amino(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103889-86-7 |

Source

|

| Record name | Amino(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-Amino-2-(2-methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Constrained Analogue

In the landscape of modern medicinal chemistry and peptide design, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. These unique building blocks offer a powerful toolkit to transcend the limitations of the canonical twenty amino acids, enabling the fine-tuning of pharmacological profiles. (S)-2-Amino-2-(2-methoxyphenyl)acetic acid, a conformationally restrained derivative of phenylglycine, emerges as a particularly compelling scaffold. The ortho-methoxy substitution on the phenyl ring introduces significant steric and electronic perturbations that chemists can leverage to enhance metabolic stability, modulate receptor interactions, and enforce specific secondary structures in peptide-based therapeutics. This guide serves as a comprehensive technical resource, consolidating critical data on its synthesis, characterization, and applications to empower its effective use in research and development.

Physicochemical & Structural Properties

This compound is a chiral, non-proteinogenic α-amino acid. Its structural distinction lies in the direct attachment of a 2-methoxyphenyl group to the α-carbon, which imparts significant conformational rigidity compared to its proteinogenic counterpart, phenylalanine.

| Property | Value | Source(s) |

| CAS Number | 103889-86-7 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [1][3] |

| Storage | Store at -20°C for long-term stability | [4] |

Synthesis of Enantiopure this compound

The synthesis of this chiral amino acid requires methods that can control stereochemistry effectively. While classical approaches like the Bucherer-Bergs synthesis produce a racemic mixture requiring subsequent resolution, modern asymmetric techniques are preferred for their efficiency in directly yielding the desired (S)-enantiomer.

Comparative Analysis of Synthetic Routes

| Parameter | Asymmetric Strecker Synthesis | Bucherer-Bergs Synthesis | Chemoenzymatic (Nitrilase) |

| Starting Material | 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde |

| Typical Yield | 75-90% | 60-80% (racemic) | 80-95% |

| Enantiomeric Excess (ee) | >95% | Racemic (requires resolution) | >99% |

| Key Reagents | Chiral auxiliary (e.g., (R)-phenylglycine amide), NaCN | KCN, (NH₄)₂CO₃ | NaCN, NH₃, Nitrilase enzyme |

| Number of Steps | 2 (amination/cyanation, hydrolysis) | 2 (hydantoin formation, hydrolysis) | 1 (one-pot synthesis) |

| Scalability | Moderate to High | High | High |

| Waste Products | Chiral auxiliary waste, cyanide salts | Cyanide and carbonate salts | Minimal, biodegradable |

Experimental Protocols

This method establishes chirality during the formation of the α-aminonitrile intermediate through the use of a chiral auxiliary.

Step 1: Synthesis of the Diastereomeric α-Aminonitriles

-

In a suitable reaction vessel, dissolve 2-methoxybenzaldehyde (1.0 eq) and a chiral amine auxiliary, such as (R)-phenylglycine amide (1.0 eq), in methanol.

-

To this solution, add an aqueous solution of sodium cyanide (1.2 eq).

-

Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

The resulting diastereomeric α-aminonitriles can be separated based on differential solubility via crystallization or by column chromatography.

Step 2: Hydrolysis to this compound

-

Treat the isolated, desired diastereomer of the α-aminonitrile with 6M hydrochloric acid.

-

Heat the mixture under reflux for 4-6 hours to facilitate complete hydrolysis of the nitrile and removal of the chiral auxiliary.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.

-

Filter the solid product and purify by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Causality Insight: The success of this method hinges on the effective diastereoselective addition of cyanide to the imine intermediate formed in situ. The chiral auxiliary shields one face of the imine, directing the nucleophilic attack of the cyanide ion to the opposite face, thereby establishing the desired stereocenter.

This elegant one-pot approach combines chemical synthesis of a racemic α-aminonitrile with an enzyme-catalyzed dynamic kinetic resolution, offering high efficiency and excellent enantioselectivity.

-

In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine 2-methoxybenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and an excess of ammonia. This will form the racemic α-aminonitrile in situ.

-

To this mixture, introduce a nitrilase enzyme that exhibits high enantioselectivity for the hydrolysis of the (R)-α-aminonitrile (e.g., a recombinant nitrilase).

-

Stir the reaction at a controlled temperature (typically 30-40°C) for 8-16 hours.

-

During the reaction, the unreacted (S)-α-aminonitrile undergoes in situ racemization, continuously replenishing the (R)-enantiomer for the enzyme to hydrolyze. This dynamic process allows for a theoretical yield of up to 100% of the desired (S)-amino acid.

-

Upon completion, acidify the reaction mixture to precipitate the enantiopure this compound.

-

Filter and wash the product to yield a highly pure material.

Self-Validating System: The trustworthiness of this protocol is ensured by the high fidelity of the nitrilase. The enzyme's stereospecificity acts as an internal validation checkpoint, as only the correct enantiomer of the final product will accumulate. The progress can be monitored by chiral HPLC to confirm the enantiomeric excess.

Spectroscopic and Analytical Characterization

While publicly available raw spectra are limited, Certificates of Analysis for commercially available this compound confirm that its structure is routinely verified by ¹H NMR, with results being consistent with the expected structure.[3] The following data represents the expected spectral characteristics based on its structure and analysis of related compounds.

Expected ¹H NMR Data (in a suitable solvent like D₂O/DCl)

-

Aromatic Protons (4H): Multiplets in the range of δ 6.9-7.5 ppm. The ortho, meta, and para protons of the methoxyphenyl group will exhibit complex splitting patterns due to their distinct chemical environments.

-

α-Proton (1H): A singlet or a narrow multiplet around δ 5.0-5.5 ppm. The chemical shift is significantly downfield due to the adjacent amino, carboxyl, and aromatic groups.

-

Methoxy Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.

Expected ¹³C NMR Data

-

Carboxyl Carbon: δ 170-175 ppm

-

Aromatic Carbons: δ 110-160 ppm (including the carbon bearing the methoxy group, which will be significantly downfield)

-

α-Carbon: δ 55-60 ppm

-

Methoxy Carbon: δ ~55 ppm

Expected Infrared (IR) Spectroscopy Data

-

O-H Stretch (Carboxylic Acid): Broad absorption in the range of 2500-3300 cm⁻¹

-

N-H Stretch (Amine): Absorption in the range of 3000-3300 cm⁻¹

-

C=O Stretch (Carboxylic Acid): Strong absorption around 1700-1725 cm⁻¹

-

C=C Stretch (Aromatic): Absorptions in the range of 1450-1600 cm⁻¹

-

C-O Stretch (Methoxy): Absorption around 1240-1260 cm⁻¹

Expected Mass Spectrometry Data

-

Molecular Ion [M]⁺ or [M+H]⁺: Expected at m/z 181 or 182, respectively.

-

Key Fragmentation Pattern: Loss of the carboxyl group (-COOH, 45 Da) is a common fragmentation pathway for amino acids.

Key Applications in Drug Development

The unique structural features of this compound make it a valuable building block for creating novel molecules with enhanced therapeutic properties.

Incorporation into Antimicrobial Peptides (AMPs)

The incorporation of this non-natural amino acid into AMP sequences is a powerful strategy to overcome the limitations of natural peptides, such as proteolytic instability.

Rationale for Use:

-

Enhanced Proteolytic Stability: The steric bulk of the 2-methoxyphenyl group can shield the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.

-

Modulation of Hydrophobicity: The methoxyphenyl moiety allows for fine-tuning of the peptide's overall hydrophobicity and amphipathicity, which are critical parameters for antimicrobial activity and selectivity towards microbial membranes over host cells.

-

Improved Therapeutic Index: By optimizing the peptide's structure, the incorporation of this amino acid can lead to reduced hemolytic activity (toxicity to red blood cells) while maintaining or even increasing antimicrobial potency.

Caption: Workflow for synthesizing and evaluating antimicrobial peptides containing this compound (Mpa).

Synthesis of Novel Heterocyclic Scaffolds

This amino acid serves as a versatile starting material for the synthesis of complex heterocyclic structures, such as morpholine-2,5-diones, which are privileged scaffolds in drug discovery.

This two-step protocol illustrates the utility of this compound as a precursor for heterocyclic synthesis.

Step 1: N-Chloroacetylation

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) at 0°C.

-

To this stirring solution, add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature is maintained below 5°C.

-

Allow the reaction to stir at room temperature for 2-3 hours.

-

Cool the mixture and acidify to pH 2 with 2M HCl, which will precipitate the N-chloroacetylated product.

-

Extract the product with ethyl acetate, wash the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be recrystallized to yield pure N-chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid.

Step 2: Intramolecular Cyclization

-

Dissolve the N-chloroacetylated product from Step 1 (1.0 eq) in dimethylformamide (DMF).

-

Add sodium bicarbonate (3.0 eq) to the solution.

-

Heat the reaction mixture to 60°C and stir for 24 hours.

-

After cooling, filter to remove inorganic salts and remove the DMF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the target 3-(2-methoxyphenyl)morpholine-2,5-dione.

Caption: Two-step synthesis of a morpholine-2,5-dione derivative.

Safety and Handling

As a laboratory chemical, this compound should be handled by technically qualified personnel in a well-ventilated area or chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[4]

-

Hazards: Based on data for related compounds, potential hazards may include skin, eye, and respiratory irritation.[5] A dedicated Safety Data Sheet (SDS) should be consulted before use.[1][6]

Conclusion: A Versatile Tool for Advanced Chemical Synthesis

This compound is more than just another non-natural amino acid; it is a strategic tool for molecular design. Its inherent conformational rigidity and the electronic influence of the ortho-methoxy group provide chemists with a reliable means to impart desirable properties into peptides and to construct novel heterocyclic systems. The well-defined synthetic routes, particularly the highly efficient chemoenzymatic approach, make this valuable building block readily accessible for both small-scale research and larger-scale development campaigns. As the demand for more sophisticated and stable therapeutics grows, the thoughtful application of constrained analogues like this compound will undoubtedly continue to play a pivotal role in advancing the frontiers of medicinal chemistry.

References

-

PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid. National Center for Biotechnology Information. [Link]

-

AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of (S)-2-Amino-2-(2-methoxyphenyl)acetic acid

Introduction

Overview of the Compound

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid is a non-canonical, chiral amino acid. As a derivative of glycine, it features a 2-methoxyphenyl group attached to the alpha-carbon, which imparts specific steric and electronic properties.[1][2] This substitution is critical, transforming the achiral glycine backbone into a stereochemically defined building block. Its structure, containing a carboxylic acid, an amine, and an aromatic ether, suggests a complex interplay of physicochemical behaviors that are crucial for its application.

Significance in Research and Drug Development

In the landscape of medicinal chemistry and pharmaceutical development, non-natural amino acids like this compound are invaluable. They serve as key intermediates and structural motifs in the synthesis of complex molecules, including peptide mimics and small molecule therapeutics.[3][4] The defined stereochemistry at the alpha-carbon is often essential for achieving specific biological activity and selectivity. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its effective use in drug design, formulation, and manufacturing.[5]

The Critical Role of Physicochemical Properties

The journey of a drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties. Parameters such as solubility, pKa, and thermal stability govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5] For this compound, these properties dictate its handling, purification, formulation into stable dosage forms, and behavior in biological systems. This guide provides a technical overview of these core properties, blending theoretical predictions with standardized, field-proven experimental protocols for their precise determination.

Molecular Identity and Structure

A clear definition of the molecule's identity is the foundation of all subsequent analysis.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-amino-2-(2-methoxyphenyl)acetic acid | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1][5] |

| Molecular Weight | 181.19 g/mol | [1][5] |

| CAS Number | 103889-86-7 | [6] |

| Canonical SMILES | COC1=CC=CC=C1C(C(=O)O)N | [1][7] |

| Appearance | Predicted to be a white to off-white solid | [5] |

The structure consists of a central chiral carbon atom bonded to a hydrogen atom, an amino group (-NH₂), a carboxylic acid group (-COOH), and a 2-methoxyphenyl side chain.

Solubility Profile

Solubility is a critical determinant of bioavailability and formulate-ability. As an amino acid derivative, the solubility of this compound is expected to be highly dependent on pH.[8]

Theoretical Assessment

The presence of both an acidic carboxylic group and a basic amino group makes the molecule amphoteric.[8]

-

Aqueous Solubility: In neutral water, limited to moderate solubility is anticipated due to the balance between the polar functional groups and the somewhat hydrophobic methoxyphenyl ring. At acidic pH (pH < pKa of carboxyl group), the amino group will be protonated (-NH₃⁺), increasing solubility through salt formation. At basic pH (pH > pKa of amino group), the carboxylic acid will be deprotonated (-COO⁻), similarly enhancing solubility.[8]

-

Organic Solvent Solubility: Good solubility is expected in polar organic solvents like methanol and ethanol. Moderate solubility may be observed in less polar solvents such as acetone, while it is likely to be poorly soluble in non-polar solvents like hexanes.[8]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination

This protocol is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.

Causality: The core principle is to create a saturated solution at a constant temperature, ensuring that the measured concentration represents the true solubility limit, independent of kinetic factors. The use of an excess of solid is crucial to guarantee equilibrium is reached.[8]

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., pH-buffered solutions, water, ethanol).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. For finer suspensions, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[8]

-

Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Thermal Properties: Melting Point Analysis

Context and Challenges

Recommended Methodology: Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method over a traditional melting point apparatus because it provides more comprehensive information. It measures the heat flow into or out of a sample as a function of temperature. A sharp endotherm indicates a clean melt, whereas a broad or complex peak can signify decomposition, a phase transition, or the presence of impurities. This makes it a self-validating system for thermal characterization.[5]

Experimental Protocol: DSC Analysis

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan to serve as the reference.

-

Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled linear rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Interpretation: Record the heat flow versus temperature. The melting point is typically reported as the onset or peak temperature of the endothermic event corresponding to melting. Observe the peak shape for signs of decomposition.

Acid-Base Properties: pKa Determination

The pKa values are essential for predicting the ionization state of the molecule at different physiological pHs, which directly impacts solubility, permeability, and receptor binding.

Theoretical pKa Values

As an amino acid, the compound will have at least two ionizable groups:

-

Carboxylic Acid (pKa₁): Expected to be in the range of 2-3, typical for the alpha-carboxyl group of an amino acid.[11]

-

Amino Group (pKa₂): Expected to be in the range of 9-10, typical for the alpha-amino group.[11]

Experimental Protocol: Potentiometric Titration for pKa Determination

Causality: This method directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the ionizable group is 50% titrated (i.e., the midpoint of a buffer region). The use of standardized buffers for pH meter calibration ensures the accuracy of the measurement.

-

Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized, CO₂-free water.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa values.

-

Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all species fully. Then, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffering regions on the titration curve using the first or second derivative of the curve.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Four protons in the 2-methoxyphenyl ring, exhibiting complex splitting patterns between ~6.8 and 7.5 ppm.

-

Alpha-Proton: A singlet or doublet (depending on solvent and exchange) for the proton on the chiral carbon, likely around 4.5-5.0 ppm.

-

Methoxy Protons: A sharp singlet for the -OCH₃ group, typically around 3.8 ppm.

-

Amine and Carboxyl Protons: Broad, exchangeable signals whose chemical shifts are highly dependent on solvent and concentration.

-

-

Expected ¹³C NMR Spectral Features: Nine distinct carbon signals are expected, including the carbonyl carbon (~170-175 ppm), aromatic carbons (110-160 ppm), the alpha-carbon (~55-65 ppm), and the methoxy carbon (~55 ppm).

General Protocol for NMR Analysis:

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O with acid/base adjustment, or DMSO-d₆) in an NMR tube.

-

Acquire ¹H, ¹³C, and potentially 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the structure.

Infrared (IR) Spectroscopy

-

Expected Characteristic Vibrational Frequencies:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid dimer.

-

N-H Stretch: Medium intensity bands around 3000-3400 cm⁻¹ from the amino group.

-

C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ from the carboxylic acid carbonyl.

-

C-O Stretch: Absorptions around 1200-1300 cm⁻¹ (from the acid) and 1000-1100 cm⁻¹ (from the aryl ether).

-

General Protocol for FTIR Analysis (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Expected Molecular Ion and Fragmentation:

-

Molecular Ion: The exact mass is 181.0739 Da.[1] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 182.0812.

-

Key Fragments: Common fragmentation pathways would include the loss of the carboxylic acid group (loss of 45 Da) and cleavage of the Cα-C(aryl) bond.

-

General Protocol for ESI-MS Analysis:

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution directly into the electrospray ionization (ESI) source of a mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.

Summary of Physicochemical Data

The following table consolidates the known and predicted properties of this compound.

| Property | Value / Prediction | Source / Comment |

| Molecular Weight | 181.19 g/mol | [1][5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | Not experimentally available; likely >190 °C with decomposition | [5] |

| Aqueous Solubility | Predicted to be limited and pH-dependent | [8] |

| pKa₁ (Carboxyl) | Predicted ~2-3 | [11] |

| pKa₂ (Amino) | Predicted ~9-10 | [11] |

| XLogP3 (Computed) | -1.7 | [1][5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

Conclusion

This compound is a chiral building block with significant potential in synthetic and medicinal chemistry. While some of its properties can be predicted from its structure, this guide underscores the critical need for rigorous experimental determination. The amphoteric nature dictates a strong pH-dependence on solubility, and the potential for thermal decomposition requires careful analysis by methods such as DSC. The protocols outlined herein provide a robust framework for researchers and drug development professionals to generate the high-quality, reliable data necessary to unlock the full potential of this valuable compound, ensuring its seamless integration into advanced research and development pipelines.

References

- BenchChem. Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide.

- BenchChem. A Technical Guide to the Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic acid.

-

PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid (CID 2772349). National Center for Biotechnology Information. Available from: [Link]

- BenchChem. Application Notes and Protocols for the Quantification of 2-amino-2-(2-methoxyphenyl)acetic acid.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Available from: [Link]

-

AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid. Available from: [Link]

-

PubChem. 2-Methoxyphenylacetic acid (CID 7134). National Center for Biotechnology Information. Available from: [Link]

-

ACS Omega. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Publications. Available from: [Link]

-

The Good Scents Company. 4-methoxyphenyl acetic acid. Available from: [Link]

-

ChemSynthesis. (2-methoxyphenyl)acetic acid (CAS 93-25-4). Available from: [Link]

-

PubChem. 2-[(2-Methoxyphenyl)methoxyamino]acetic acid (CID 10465739). National Center for Biotechnology Information. Available from: [Link]

-

University of Wisconsin-Madison. Approximate pKa chart of the functional groups. Available from: [Link]

-

Chemical Reviews. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. ACS Publications. Available from: [Link]

-

ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design. Available from: [Link]

-

NIST WebBook. 2-Methoxyphenylacetic acid, TMS derivative. Available from: [Link]

-

ACS Organic Division. pKa Data Compiled by R. Williams. Available from: [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

-

R Discovery. Applications substituted 2-aminothiophenes in drug design. Available from: [Link]

-

SpectraBase. 2-Methoxyphenyl acetic acid TMS - MS (GC) Spectrum. Available from: [Link]

Sources

- 1. 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 | CID 2772349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. achmem.com [achmem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. chem.indiana.edu [chem.indiana.edu]

Structure and stereochemistry of (S)-2-Amino-2-(2-methoxyphenyl)acetic acid

An In-Depth Technical Guide to (S)-2-Amino-2-(2-methoxyphenyl)acetic acid

Abstract

This compound is a non-proteinogenic α-amino acid of significant interest within the pharmaceutical and fine chemical industries. As a chiral building block, its defined stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where biological activity is often confined to a single enantiomer. This guide provides a comprehensive technical overview of its structure, stereochemistry, synthesis, and analytical characterization. We delve into comparative synthetic methodologies, offering field-proven protocols and explaining the causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.

Introduction: The Significance of a Chiral Intermediate

This compound, a derivative of glycine[1], belongs to a class of compounds known as substituted phenylglycines. Unlike proteinogenic amino acids, its structure is not encoded in the genome but serves as a versatile starting material in medicinal chemistry. The molecule's value is intrinsically linked to its stereochemistry. The presence of a chiral center at the alpha-carbon means it exists as two non-superimposable mirror images (enantiomers). In drug development, it is a well-established principle that enantiomers can have vastly different pharmacological and toxicological profiles. Therefore, access to enantiopure forms, such as the (S)-enantiomer, is critical for creating selective and effective therapeutics.[2]

This guide will illuminate the core scientific principles and practical methodologies associated with this compound, providing a robust framework for its application in a research and development setting.

Molecular Structure and Stereochemical Identity

A thorough understanding of the molecule's three-dimensional arrangement is foundational to its application.

Core Chemical Structure

This compound is characterized by a central alpha-carbon atom bonded to four distinct substituents:

-

A carboxylic acid group (-COOH)

-

An amino group (-NH2)

-

A hydrogen atom (-H)

-

A 2-methoxyphenyl group

Key Molecular Properties: [3][4][5]

-

Molecular Formula: C₉H₁₁NO₃

-

Molecular Weight: 181.19 g/mol

-

CAS Number: 103889-86-7[6]

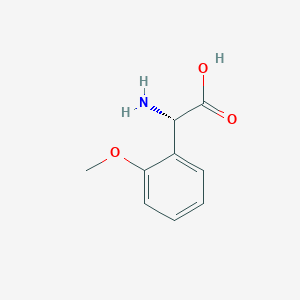

Caption: 2D structure of 2-Amino-2-(2-methoxyphenyl)acetic acid.

The (S)-Configuration: A Stereochemical Deep Dive

The tetrahedral arrangement of groups around the α-carbon makes it a stereocenter. The absolute configuration is designated as (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.

-

Assigning Priorities:

-

-NH₂ (Priority 1)

-

-COOH (Priority 2)

-

-C₆H₄OCH₃ (2-methoxyphenyl) (Priority 3)

-

-H (Priority 4)

-

-

Determining Configuration: When viewing the molecule with the lowest priority group (-H) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, hence the (S)-enantiomer designation (from the Latin sinister, for left). The stereochemical integrity of this center is paramount, as it dictates the molecule's interaction with other chiral entities, such as enzyme active sites or receptors.

Caption: CIP priority assignment for (S) and (R) enantiomers.

Synthesis and Enantiomeric Control

Producing the target (S)-enantiomer with high purity requires a carefully selected synthetic strategy. While classical methods yield a racemic mixture that must be separated, modern approaches can build the desired stereocenter directly.

Comparative Overview of Synthetic Routes

The choice of synthesis depends on factors like scalability, cost, desired enantiomeric purity, and environmental impact. The Strecker and Bucherer-Bergs syntheses are traditional routes to the racemic amino acid, whereas chemoenzymatic methods offer superior stereoselectivity in a single step.[7]

| Parameter | Asymmetric Strecker Synthesis | Bucherer-Bergs Synthesis | Chemoenzymatic (Nitrilase) |

| Starting Material | 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde |

| Typical Yield | 75-90% | 60-80% | 80-95% |

| Enantiomeric Excess | >95% | Racemic (requires resolution) | >99% |

| Reaction Time | 12-24 hours | 24-48 hours (total) | 8-16 hours |

| Key Reagents | Chiral auxiliary, NaCN | KCN, (NH₄)₂CO₃ | NaCN, NH₃, Nitrilase enzyme |

| Number of Steps | 2 | 2 | 1 (One-pot) |

| Waste Products | Chiral auxiliary waste | Cyanide, carbonate salts | Minimal, biodegradable |

| Scalability | Moderate to High | High | High |

| Table based on data from BenchChem.[7] |

Experimental Protocol: Chemoenzymatic Synthesis

This modern approach is highly efficient, combining a chemical synthesis of the racemic α-aminonitrile with an enzymatic dynamic kinetic resolution in a one-pot process.[7] The causality behind this choice is clear: it minimizes steps, reduces waste, and provides exceptional enantiomeric excess, which are critical advantages in pharmaceutical manufacturing.

Objective: To synthesize this compound with high yield and >99% enantiomeric excess.

Materials:

-

2-Methoxybenzaldehyde

-

Sodium Cyanide (NaCN)

-

Ammonia (aqueous solution)

-

Nitrilase enzyme (selective for the (S)-nitrile)

-

Phosphate buffer (pH 7.5)

-

Hydrochloric acid (HCl) for pH adjustment and workup

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Reagent Addition: Add 2-methoxybenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and an excess of ammonia. Stir the mixture to form the racemic α-aminonitrile in situ.

-

Enzymatic Resolution: Introduce the nitrilase enzyme, which selectively hydrolyzes the (S)-α-aminonitrile to the corresponding (S)-α-amino amide (which can subsequently hydrolyze to the carboxylic acid). The unreacted (R)-α-aminonitrile racemizes under the reaction conditions, continuously feeding the (S)-enantiomer into the enzymatic conversion pathway (Dynamic Kinetic Resolution).

-

Reaction Monitoring: Maintain the reaction at a controlled temperature (typically 30-40°C) and monitor the conversion by HPLC until the starting aldehyde is consumed (8-16 hours).

-

Workup: a. Acidify the reaction mixture with HCl to precipitate the product and denature the enzyme. b. Filter the crude this compound. c. Recrystallize the solid from an appropriate solvent system (e.g., water/ethanol) to achieve high purity.

-

Characterization: Confirm the structure, purity, and enantiomeric excess using the analytical methods described in Section 4.

Caption: Workflow for chemoenzymatic synthesis.

Classical Chiral Resolution

For cases where a racemic mixture is synthesized, chiral resolution is required. The most common method involves derivatization with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.[2]

Principle:

-

Salt Formation: The racemic amino acid (a base) is reacted with an enantiopure chiral acid (e.g., (+)-tartaric acid). This forms two diastereomeric salts: [(S)-Amino Acid:(+)-Acid] and [(R)-Amino Acid:(+)-Acid].

-

Separation: Due to differences in their crystal lattice energies, one diastereomer is typically less soluble and will selectively crystallize from the solution.

-

Liberation: The crystallized salt is isolated, and the chiral resolving agent is removed by treatment with a base, yielding the enantiopure (S)-amino acid.

Analytical Characterization and Quality Control

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and stereochemical integrity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for analyzing this compound. It is used for both assessing chemical purity (reversed-phase HPLC) and determining the enantiomeric excess (chiral HPLC).[8]

Protocol: Purity Analysis via HPLC-UV This protocol is suitable for routine quality control of the bulk substance.[8]

| Parameter | Condition | Rationale |

| System | Agilent 1260 or equivalent with DAD | Standard, robust system for UV detection. |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | C18 is a versatile stationary phase for separating moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to ensure protonation of the analyte for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 5% B to 95% B over 15 minutes | A gradient is used to elute any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 40 °C | Elevated temperature improves peak symmetry and reduces viscosity. |

| Injection Vol. | 5 µL | Standard injection volume. |

| Detection | UV at 275 nm | Wavelength where the methoxyphenyl chromophore has strong absorbance. |

Protocol parameters adapted from BenchChem.[8]

Caption: A typical analytical quality control workflow.

Spectroscopic Characterization

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. Key expected signals in ¹H NMR include a singlet for the methoxy (-OCH₃) protons (~3.8 ppm), multiplets for the four aromatic protons (6.8-7.4 ppm), and a singlet for the α-proton.

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Characteristic peaks would include N-H stretching for the amine, broad O-H stretching for the carboxylic acid, and C=O stretching (~1700-1730 cm⁻¹).[9]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight. Electrospray ionization (ESI) would show a prominent ion at m/z 182.08 [M+H]⁺.[4]

Applications in Drug Discovery and Development

The primary utility of this compound is as a chiral precursor in multi-step syntheses of complex APIs.[7] Its incorporation can impart crucial structural features that govern a drug's interaction with its biological target.

-

Peptidomimetics: As a non-natural amino acid, it can be used to synthesize peptide analogs with enhanced stability against enzymatic degradation, improved bioavailability, and novel pharmacological properties.

-

Chiral Ligands: Derivatives of this compound can serve as chiral ligands in asymmetric catalysis, a field essential for the large-scale production of enantiopure drugs.

-

Novel Scaffolds: The phenylglycine scaffold is present in a wide range of biologically active molecules. For instance, related phenoxy acetic acid derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications.[10] The core structure is a versatile starting point for exploring new chemical space in drug discovery programs.

Safety, Storage, and Handling

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

-

Safety: The racemic compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere.[3] For long-term stability, storage at -20°C is recommended.

References

-

PubChem. 2-amino-2-(2-methoxyphenyl)acetic Acid. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

-

AdooQ Bioscience. 2-Amino-2-(2-methoxyphenyl)acetic acid. [Link]

-

IUCr Journals. 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H- pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

PubChem. 2-Methoxyphenylacetic acid. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. [Link]

-

PubChem. 2-Amino-2-(4-methoxyphenyl)acetic acid. [Link]

-

MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors. [Link]

-

PubChem. 2-[(2-Methoxyphenyl)methoxyamino]acetic acid. [Link]

-

ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. [Link]

-

ResearchGate. Applications substituted 2-aminothiophenes in drug design. [Link]

-

PubMed. Molecular diversity of hydroxamic acids: part II. Potential therapeutic applications. [Link]

-

NIST WebBook. 2-Methoxyphenylacetic acid, TMS derivative. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. achmem.com [achmem.com]

- 4. 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 | CID 2772349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2-Amino-2-(2-methoxyphenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (S)-2-Amino-2-(2-methoxyphenyl)acetic Acid: A Strategic Building Block for Advanced Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and applications of the non-canonical amino acid (ncAA), (S)-2-Amino-2-(2-methoxyphenyl)acetic acid. This molecule represents a valuable scaffold for introducing unique structural and physicochemical properties into peptides and heterocyclic compounds, thereby addressing key challenges in modern therapeutic design.

Core Molecular Attributes

This compound is a derivative of glycine distinguished by the presence of a 2-methoxyphenyl group attached to the α-carbon. This substitution imparts significant steric and electronic characteristics that are leveraged in drug design.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 103889-86-7 | [2] |

| Appearance | White to off-white solid | [3] |

| Purity (Typical) | >97.0% (by ¹H NMR) | [3] |

| Synonyms | (S)-α-Amino-2-methoxybenzeneacetic acid, (S)-o-Methoxyphenylglycine | [1][4] |

Strategic Rationale in Medicinal Chemistry: The "Why"

The incorporation of non-proteinogenic amino acids like this compound is a deliberate strategy to overcome the inherent limitations of natural peptide-based therapeutics, such as poor metabolic stability and low bioavailability. The ortho-methoxy substitution on the phenyl ring is a key design element.

Causality Behind its Utility:

-

Enhanced Proteolytic Stability: The steric bulk of the 2-methoxyphenyl group, positioned directly adjacent to the peptide backbone, acts as a shield. This hinders the approach of proteases, enzymes that typically degrade peptides, thereby increasing the molecule's in-vivo half-life.

-

Modulation of Conformation and Binding: The ortho-methoxy group restricts the rotational freedom around the Cα-Cβ bond. This conformational constraint can lock a peptide into a specific bioactive conformation, leading to higher binding affinity and selectivity for its biological target. This is a critical factor in designing potent and specific ligands.

-

Fine-Tuning of Physicochemical Properties: The methoxyphenyl group introduces a significant hydrophobic character, which can be used to modulate a peptide's amphipathicity. This property is crucial for interactions with cell membranes, a key aspect for antimicrobial peptides (AMPs) and cell-penetrating peptides.

The logical workflow for employing this ncAA in peptide design is visualized below.

Caption: Rationale for incorporating the ncAA to improve peptide therapeutics.

Enantioselective Synthesis Protocols

Achieving high enantiomeric purity is critical for clinical applications. While several methods exist, the Asymmetric Strecker Synthesis and modern chemoenzymatic approaches are preferred for their efficiency and stereocontrol.[5]

| Parameter | Asymmetric Strecker Synthesis | Bucherer-Bergs Synthesis | Chemoenzymatic (Nitrilase) |

| Starting Material | 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde |

| Stereocontrol | High (>95% ee) | None (Racemic) | Excellent (>99% ee) |

| Typical Yield | 75-90% | 60-80% (before resolution) | 80-95% |

| Key Reagents | Chiral Auxiliary, NaCN | KCN, (NH₄)₂CO₃ | NaCN, NH₃, Nitrilase Enzyme |

| Workflow Complexity | 2 Steps | 2 Steps + Resolution | 1 Step (One-Pot) |

| Scalability | Moderate to High | High | High |

Protocol 1: Asymmetric Strecker Synthesis[5]

This method establishes chirality early in the synthesis using a removable chiral auxiliary.

Step 1: Diastereoselective Formation of α-Aminonitrile

-

In a suitable reaction vessel, dissolve 2-methoxybenzaldehyde (1.0 eq) and a chiral amine auxiliary (e.g., (R)-phenylglycinamide, 1.0 eq) in methanol.

-

To this solution, add a solution of sodium cyanide (1.2 eq) in water dropwise while maintaining the temperature at 0-5 °C.

-

Stir the mixture at room temperature for 12-24 hours. Monitor reaction completion by TLC or LC-MS.

-

The resulting diastereomeric α-aminonitriles can be separated by fractional crystallization or column chromatography. Causality: The chiral auxiliary directs the cyanide attack to one face of the imine intermediate, preferentially forming one diastereomer.

Step 2: Hydrolysis to the Final Amino Acid

-

Treat the isolated, desired diastereomer of the α-aminonitrile with a strong acid (e.g., 6M HCl).

-

Heat the mixture under reflux for 4-6 hours to ensure complete hydrolysis of the nitrile and removal of the auxiliary.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to the isoelectric point to precipitate the amino acid.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Caption: Workflow for Asymmetric Strecker Synthesis.

Applications in Drug Development

Incorporation into Bioactive Peptides

A primary application is the use of its Fmoc-protected form, Fmoc-(S)-2-amino-2-(2-methoxyphenyl)acetic acid, in Solid-Phase Peptide Synthesis (SPPS).

Representative Application: Antimicrobial Peptides (AMPs) The unique properties of this ncAA can be harnessed to create AMPs with an improved therapeutic index.

-

Goal: Enhance antimicrobial potency while reducing hemolysis (toxicity to red blood cells).

-

Mechanism: The methoxyphenyl group can modulate hydrophobicity to optimize interactions with bacterial membranes over mammalian ones. The steric bulk can also prevent degradation by bacterial proteases.

Protocol 2: SPPS Incorporation of the ncAA This protocol outlines the manual steps for coupling the ncAA onto a resin-bound peptide chain using standard Fmoc/tBu chemistry.

-

Resin Preparation: Swell the Rink Amide resin (or other appropriate resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF and Dichloromethane (DCM).

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-(S)-2-amino-2-(2-methoxyphenyl)acetic acid (4 eq), an activator like HBTU (3.95 eq), and a base like N,N-Diisopropylethylamine (DIEA) (8 eq) in DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2-4 hours. Note: Due to steric hindrance, this coupling may require a longer time or double coupling for high efficiency. A coupling test (e.g., Kaiser test) is recommended to ensure completion.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water) for 2-3 hours.

-

Precipitation & Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet, and purify by reverse-phase HPLC.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for ncAA incorporation.

Synthesis of Novel Heterocyclic Scaffolds

This amino acid is also a valuable starting material for creating complex heterocyclic structures, such as morpholine-2,5-diones, which are privileged scaffolds in medicinal chemistry.[6]

Protocol 3: Synthesis of 3-(2-methoxyphenyl)morpholine-2,5-dione[6]

Step 1: N-Chloroacetylation

-

Dissolve this compound (1.0 eq) in 1 M aqueous NaOH (2.5 eq) in a flask cooled in an ice bath (0 °C).

-

Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Cool the mixture and acidify to pH 2 with 2M HCl.

-

Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Chloroacetyl-2-amino-2-(2-methoxyphenyl)acetic acid.

Step 2: Intramolecular Cyclization

-

Dissolve the N-chloroacetylated product from Step 1 (1.0 eq) in DMF.

-

Add sodium bicarbonate (3.0 eq) to the solution.

-

Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.

-

After completion, cool the mixture, filter to remove salts, and remove DMF under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the target 3-(2-methoxyphenyl)morpholine-2,5-dione.

Safety, Handling, and Storage

As a fine chemical research compound, proper handling is essential.

-

Hazard Identification: May be harmful if swallowed and can cause skin and serious eye irritation. May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place. For long-term stability, storage at -20°C, desiccated, is recommended.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple amino acid derivative; it is a strategic tool for molecular design. Its unique steric and electronic properties provide a rational means to enhance the stability, potency, and selectivity of peptide-based drug candidates and to construct novel heterocyclic frameworks. The robust synthesis protocols and clear rationale for its use make it a valuable component in the toolkit of any scientist engaged in the advanced stages of drug discovery and development.

References

-

PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link]

-

Hosseinzadeh, R., Khorsand, M., & Kianmehr, E. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics, 27(4), 2217-2245. [Link]

-

AdooQ Bioscience. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid. Retrieved January 14, 2026, from [Link]

-

AdooQ Bioscience. (n.d.). Product Page for 2-Amino-2-(2-methoxyphenyl)acetic acid. Retrieved January 14, 2026, from [Link]

-

Rudresh, K. A., Gupta, M., Ramakumar, S., Ramagopal, U. A., & Chauhan, V. S. (2007). Structural mimicry and epitope-specific antibody elicitation by a designer peptide. BMC Structural Biology, 7(1), 1-12. [Link]

-

Royal Society of Chemistry. (2012). Supplementary Information for RSC Advances. [Link]

Sources

- 1. 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 | CID 2772349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. achmem.com [achmem.com]

An In-Depth Technical Guide on the Role of (S)-2-Amino-2-(2-methoxyphenyl)acetic acid as a Glycine Derivative

Abstract

(S)-2-Amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic amino acid meticulously engineered as a stereospecific derivative of glycine. Its strategic design, incorporating a methoxyphenyl group, imparts unique conformational constraints and electronic properties that distinguish it from the endogenous neurotransmitter. This guide provides an in-depth technical exploration of its synthesis, physicochemical characteristics, and primary role as a pharmacological tool in neuroscience. We will delve into its mechanism of action, particularly its interaction with the glycine binding site on N-methyl-D-aspartate (NMDA) receptors, and elucidate its application in drug discovery and for the study of glutamatergic neurotransmission. This document serves as a core reference for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols.

Introduction: The Rationale for a Glycine Derivative

Glycine is the simplest amino acid, yet it plays a complex and critical role in the central nervous system (CNS). Beyond its function in protein synthesis, it acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem and, crucially, as an essential co-agonist at NMDA receptors. The precise modulation of the glycine binding site on the NMDA receptor is a significant area of interest for therapeutic intervention in a host of neurological and psychiatric disorders.

This compound emerges from the need for more specific and potent modulators of this site. As a glycine derivative, it provides a rigid scaffold that can probe the structural and electronic requirements of the glycine binding pocket with higher fidelity than glycine itself.[1][2][3] The introduction of the 2-methoxyphenyl group creates a chiral center and restricts the molecule's rotational freedom, leading to stereospecific interactions with its biological targets. This guide focuses specifically on the (S)-enantiomer, which is often the more biologically active form.

Physicochemical Properties and Stereochemistry

The defining features of this compound are its amino acid core, the chiral alpha-carbon, and the ortho-substituted methoxy group on the phenyl ring. These features dictate its solubility, stability, and ultimately, its biological activity.

Core Chemical Attributes

A summary of the key physicochemical properties is presented below. This data is critical for handling, formulation, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[4] |

| Molecular Weight | 181.19 g/mol | PubChem[4] |

| CAS Number | 103889-86-7 | CymitQuimica[5] |

| Appearance | White to off-white powder | N/A |

| Predicted Solubility | Limited in neutral water; soluble in acidic/basic aqueous solutions and polar organic solvents like ethanol. | BenchChem[6] |

| Storage | Store lyophilized and desiccated at -20°C for long-term stability (up to 36 months). | AdooQ[2] |

The Importance of Stereoisomerism

The biological activity of this compound is intrinsically linked to its stereochemistry. The (S)-configuration at the α-carbon is crucial for its specific interaction with target receptors. The spatial arrangement of the amino, carboxyl, and methoxyphenyl groups determines the precise fit within the binding pocket.

Caption: 2D structure of this compound highlighting the chiral center (Cα*).

Synthesis and Purification Workflow

The synthesis of enantiomerically pure this compound is a critical step for its use in research. While various methods exist, a common strategy involves the synthesis of the racemic mixture followed by chiral resolution. Alternatively, asymmetric synthesis routes can be employed. The purification of the final product is often achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

General Synthesis and Resolution Workflow

The following diagram outlines a generalized workflow for producing the target compound.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. reactivi.ro [reactivi.ro]

- 4. 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 | CID 2772349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Strategic deployment of 2-amino-2-(2-methoxyphenyl)acetic acid in Modern Medicinal Chemistry

A Technical Guide for the Senior Application Scientist

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 2-amino-2-(2-methoxyphenyl)acetic acid, a chiral non-proteinogenic amino acid, and explores its multifaceted potential in medicinal chemistry. Moving beyond a simple cataloging of properties, this document, intended for researchers, scientists, and drug development professionals, elucidates the strategic value of this building block in the design of novel therapeutics. We will delve into its synthesis, the nuanced role of its ortho-methoxy substitution, and its application as a scaffold for potent and selective enzyme inhibitors and as a unique component in peptidomimetics. This guide is structured to provide not only foundational knowledge but also actionable insights and detailed experimental protocols to empower the reader in their research and development endeavors.

Introduction: Unveiling the Potential of a Unique Scaffold

2-Amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic α-amino acid distinguished by the presence of a methoxy group at the ortho position of its phenyl ring.[1] This seemingly subtle structural feature imparts significant and advantageous properties that can be strategically exploited in drug design. Its molecular formula is C₉H₁₁NO₃, and it has a molecular weight of approximately 181.19 g/mol .[2]

The true value of this compound lies in its utility as a chiral building block. The stereochemistry at the α-carbon is crucial for the biological activity of many pharmaceuticals, and the ability to introduce a specific enantiomer of 2-amino-2-(2-methoxyphenyl)acetic acid into a target molecule can significantly enhance its efficacy and reduce off-target effects.

Synthesis and Physicochemical Properties

The efficient synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid is a critical first step in its application. Several methods have been developed, each with its own advantages and disadvantages in terms of yield, stereoselectivity, and scalability.

Comparative Analysis of Synthetic Routes

Three primary methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid are the Asymmetric Strecker Synthesis, the Bucherer-Bergs Synthesis, and a modern Chemoenzymatic Synthesis.[1] A comparative summary of these methods is presented below:

| Parameter | Asymmetric Strecker Synthesis | Bucherer-Bergs Synthesis | Chemoenzymatic Synthesis (Nitrilase-based) |

| Starting Material | 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde | 2-Methoxybenzaldehyde |

| Typical Yield | 75-90% | 60-80% | 80-95% |

| Enantiomeric Excess (ee) | >95% | Racemic (requires resolution) | >99% |

| Reaction Time | 12-24 hours | 24-48 hours (including hydrolysis) | 8-16 hours |

| Key Reagents | Chiral auxiliary (e.g., (R)-phenylglycinamide), NaCN, NH₄Cl | KCN, (NH₄)₂CO₃ | NaCN, NH₃, Nitrilase enzyme |

| Number of Steps | 2 (amination/cyanation, hydrolysis) | 2 (hydantoin formation, hydrolysis) | 1 (one-pot synthesis) |

| Waste Products | Chiral auxiliary waste, cyanide salts | Cyanide and carbonate salts | Minimal, biodegradable |

| Scalability | Moderate to High | High | High |

Data compiled from a comparative study on the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.[1]

The Strategic Importance of the ortho-Methoxy Group

The ortho-methoxy substituent is not merely a passive structural element. Its presence can profoundly influence a molecule's conformational preferences, metabolic stability, and receptor-binding interactions. In medicinal chemistry, the methoxy group can act as a hydrogen bond acceptor and its steric bulk can shield adjacent functional groups from enzymatic degradation.[3] Furthermore, its electronic properties can modulate the pKa of the amino and carboxylic acid groups, impacting the overall pharmacokinetic and pharmacodynamic profile of the final compound.

Potential Applications in Medicinal Chemistry

The unique structural features of 2-amino-2-(2-methoxyphenyl)acetic acid make it a versatile scaffold for the development of a wide range of therapeutic agents.

A Novel Scaffold for Selective COX-2 Inhibitors

The development of selective cyclooxygenase-2 (COX-2) inhibitors has been a major focus in the search for anti-inflammatory drugs with reduced gastrointestinal side effects.[4] The phenylacetic acid moiety is a known pharmacophore for COX inhibition. A key patent highlights the use of substituted amino phenylacetic acids, including derivatives of 2-amino-2-(2-methoxyphenyl)acetic acid, as potent and selective COX-2 inhibitors.[5]

The rationale for this application lies in the ability of the 2-amino-2-(2-methoxyphenyl)acetic acid scaffold to present key binding motifs in the active site of the COX-2 enzyme. The carboxylic acid group can interact with key amino acid residues, while the substituted phenyl ring can occupy a hydrophobic side pocket, contributing to both potency and selectivity.

Caption: Proposed binding mode of a 2-amino-2-(2-methoxyphenyl)acetic acid derivative in the COX-2 active site.

Incorporation into Antimicrobial Peptides (AMPs)

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics, and the incorporation of non-proteinogenic amino acids is a key strategy to enhance their efficacy.[6]

The inclusion of 2-amino-2-(2-methoxyphenyl)acetic acid into a peptide sequence can offer several advantages:

-

Enhanced Proteolytic Stability: The bulky methoxyphenyl group can sterically hinder the action of proteases, increasing the in vivo half-life of the AMP.

-

Modulation of Hydrophobicity: The methoxyphenyl moiety can fine-tune the overall hydrophobicity of the peptide, a critical parameter for its interaction with bacterial membranes.[6]

-

Improved Therapeutic Index: Judicious placement of this amino acid can potentially reduce the peptide's toxicity to mammalian cells.[6]

While extensive data on AMPs containing this specific amino acid is limited, the following table presents hypothetical data illustrating the potential improvements in antimicrobial activity.

| Peptide Sequence | Target Organism | MIC (µg/mL) |

| Parent Peptide (all natural AAs) | E. coli | 32 |

| Parent Peptide (all natural AAs) | S. aureus | 64 |

| Modified Peptide (with 2-amino-2-(2-methoxyphenyl)acetic acid) | E. coli | 16 |

| Modified Peptide (with 2-amino-2-(2-methoxyphenyl)acetic acid) | S. aureus | 32 |

This data is illustrative and intended to demonstrate the potential impact of incorporating 2-amino-2-(2-methoxyphenyl)acetic acid.

A Versatile Building Block for Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of many approved drugs. 2-Amino-2-(2-methoxyphenyl)acetic acid is an excellent starting material for the synthesis of various heterocyclic systems, such as morpholine-2,5-diones.[7] These scaffolds can then be further elaborated to generate libraries of compounds for screening against a wide range of biological targets.

Caption: General workflow for the synthesis of heterocyclic scaffolds.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key synthetic procedures.

Protocol for Asymmetric Strecker Synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid

This protocol describes a method to produce an enantiomerically enriched form of the target amino acid.[1]

Step 1: Synthesis of the α-aminonitrile

-

In a 250 mL round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) and a chiral amine auxiliary (e.g., (R)-phenylglycinamide, 1.0 eq) in methanol.

-

To this solution, add a solution of sodium cyanide (1.2 eq) in water dropwise at 0 °C.

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

The resulting diastereomeric α-aminonitriles can be separated by crystallization or chromatography.

Step 2: Hydrolysis to 2-amino-2-(2-methoxyphenyl)acetic acid

-

Treat the isolated α-aminonitrile with 6M HCl.

-

Heat the mixture under reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., NH₄OH) to precipitate the amino acid.

-

Filter the solid and purify by recrystallization.

Protocol for the Synthesis of a Morpholine-2,5-dione Derivative

This protocol outlines the synthesis of a heterocyclic scaffold from 2-amino-2-(2-methoxyphenyl)acetic acid.[7]

Step 1: N-Chloroacetylation

-

In a 250 mL round-bottom flask, dissolve 2-amino-2-(2-methoxyphenyl)acetic acid (1 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) at 0 °C.

-

To this solution, add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Acidify the mixture to pH 2 with 2M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization

-

In a 500 mL round-bottom flask, dissolve the N-chloroacetyl intermediate (1 eq) in DMF.

-

Add sodium bicarbonate (3 eq) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Remove the DMF under reduced pressure and purify the residue by column chromatography.

Conclusion and Future Perspectives

2-Amino-2-(2-methoxyphenyl)acetic acid is a valuable and versatile building block in medicinal chemistry. Its unique structural features, particularly the ortho-methoxy group, provide a powerful tool for medicinal chemists to design novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The applications highlighted in this guide, from the development of selective COX-2 inhibitors to the enhancement of antimicrobial peptides and the synthesis of novel heterocyclic scaffolds, represent just a fraction of its potential. As our understanding of structure-activity relationships continues to evolve, we anticipate that 2-amino-2-(2-methoxyphenyl)acetic acid will play an increasingly important role in the discovery and development of the next generation of medicines.

References

-

Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors. Google Patents. Link

-

2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 | CID 2772349 - PubChem. Link

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands. Link

-

Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. - Benchchem. Link

-

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-2-(2-methoxyphenyl)acetic Acid - Benchchem. Link

-

Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Antimicrobial Peptide Synthesis - Benchchem. Link

-

The role of the methoxy group in approved drugs - PubMed. Link

-

The role of the methoxy group in approved drugs | Request PDF - ResearchGate. Link

-

Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols - ResearchGate. Link

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Link

Sources

- 1. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Versatile World of Substituted Phenylglycine Derivatives: A Technical Guide for Drug Discovery and Synthesis

<

Introduction: The Strategic Importance of the Phenylglycine Scaffold

Substituted phenylglycine derivatives represent a class of non-proteinogenic amino acids that have become indispensable building blocks in modern medicinal chemistry and organic synthesis.[1] Their structural motif, featuring a stereocenter directly attached to a tunable phenyl ring, provides a unique scaffold for interacting with biological targets and for controlling the stereochemistry of chemical reactions.[1] This dual functionality as both a pharmacophore and a chiral auxiliary has cemented its role in the development of advanced therapeutics and complex molecular architectures.[2]

From their foundational presence in last-resort glycopeptide antibiotics like vancomycin to their application as chiral catalysts, the influence of phenylglycine derivatives is extensive.[1][3] This guide offers an in-depth exploration of their synthesis, diverse applications, and the underlying principles that govern their utility, aimed at researchers, chemists, and drug development professionals. We will delve into the causality behind synthetic choices, provide validated experimental frameworks, and present data-driven insights into their pharmacological potential.

Part 1: Synthesis of Substituted Phenylglycine Derivatives - A Tale of Two Strategies

The synthesis of phenylglycine derivatives can be broadly categorized into two approaches: classical methods that produce racemic mixtures and modern asymmetric techniques that yield enantiomerically pure compounds. The choice of method is dictated by the final application, as the biological activity of chiral molecules is often confined to a single enantiomer.

The Classical Approach: The Modified Strecker Synthesis

The Strecker synthesis, first reported in 1850, remains a robust and scalable method for preparing α-amino acids.[4][5] The classical reaction involves the one-pot, three-component reaction of an aldehyde, ammonia, and cyanide.[5] However, for substituted phenylglycines, modifications are often necessary to improve yields and handle the specific reactivity of aromatic aldehydes.[5]

A common issue with the traditional Strecker synthesis is the low yield often encountered when using ammonia and the potential for the intermediate aminonitrile to decompose via a retro-Strecker reaction during hydrolysis.[5] A widely adopted improvement involves replacing ammonia with a more stable amine, such as benzylamine. This forms a more stable N-benzylaminonitrile intermediate, which can be hydrolyzed in a two-step process to the N-protected amino acid. The final debenzylation step, often achieved through catalytic transfer hydrogenation, yields the desired phenylglycine derivative in good overall yield.[4][5]

Causality Insight: The use of benzylamine instead of ammonia is a critical process optimization. Benzylamine is less volatile and forms a more stable imine intermediate, reducing side reactions. The resulting N-benzyl group is also advantageous as it protects the amine during nitrile hydrolysis and can be cleanly removed under standard hydrogenolysis conditions, a process well-tolerated by many functional groups on the phenyl ring.

The Enantioselective Approach: Asymmetric Synthesis

For pharmaceutical applications, achieving high enantiomeric purity is paramount. Phenylglycine derivatives are central to this effort, not only as targets but also as powerful tools to induce chirality.[1]

Chiral Auxiliaries in Asymmetric Strecker Synthesis: A highly effective strategy employs a chiral amine, known as a chiral auxiliary, to direct the stereochemical outcome of the Strecker reaction.[1] (R)-phenylglycine amide, which is readily available on an industrial scale, is an excellent chiral auxiliary for this purpose.[6] The reaction of a substituted benzaldehyde with (R)-phenylglycine amide and a cyanide source generates a mixture of diastereomeric α-amino nitriles.[1][6]